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2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound with the molecular formula C₉H₁₃N₃O It is a derivative of 1,2,4-triazole, a class of heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the reaction of 1,2,4-triazole with appropriate reagents under specific conditions. One common method is the nucleophilic substitution reaction, where 1,2,4-triazole is reacted with an appropriate amine in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols, along with bases like sodium hydroxide (NaOH), are typically employed.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is compared with other similar compounds, such as:
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol: Similar structure but different functional groups.
2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid: Another triazole derivative with distinct properties.
Uniqueness: The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
Biological Activity
2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol, also known as (2S)-2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride, is a synthetic compound notable for its amino alcohol structure combined with a triazole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in oncology and microbiology.
Chemical Structure and Properties
The compound's chemical formula is C4H10Cl2N4O, and it has a molecular weight of 142.16 g/mol. The presence of the triazole ring contributes to its biological reactivity and interaction with various biological targets.
Property | Value |
---|---|
Chemical Formula | C₄H₁₀Cl₂N₄O |
Molecular Weight | 142.16 g/mol |
CAS Number | 2225126-77-0 |
Biological Activity
Research indicates that this compound exhibits a spectrum of biological activities:
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound and its derivatives. For instance, hybrids synthesized from 4-(1H-1,2,4-triazol-1-yl)benzoic acid demonstrated significant inhibitory effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values ranged from 15.6 to 23.9 µM, showing comparable efficacy to doxorubicin, a standard chemotherapeutic agent (IC50 values of 19.7 and 22.6 µM) .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Derivatives of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone exhibited potent inhibitory activities against various bacterial and fungal strains. The structural characteristics of the triazole moiety are believed to enhance the antimicrobial efficacy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These targets may include enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. Computational modeling techniques like molecular docking have been utilized to predict the binding affinities of this compound to various targets .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Study 1: Anticancer Efficacy
A study synthesized derivatives based on the triazole structure and tested their anticancer effects on multiple cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through the activation of caspase pathways.
Study 2: Antimicrobial Screening
In another investigation, a library of triazole derivatives was screened against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antimicrobial activity.
Properties
Molecular Formula |
C4H8N4O |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-amino-2-(1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H8N4O/c5-3(1-9)4-6-2-7-8-4/h2-3,9H,1,5H2,(H,6,7,8) |
InChI Key |
DLDMLDYBQNQUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)C(CO)N |
Origin of Product |
United States |
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